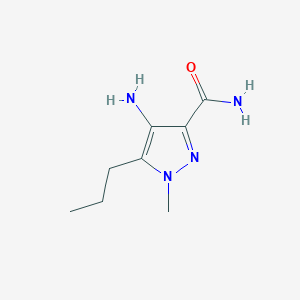

4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

Description

4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS: 247583-78-4) is a pyrazole-derived compound characterized by a carboxamide group at position 3, a methyl group at position 1, and a propyl group at position 5 of the pyrazole ring. It is referenced as "Sildenafil Impurity 14" in pharmaceutical contexts, indicating its role as a byproduct or intermediate in the synthesis of drugs like sildenafil (Viagra®) .

The compound’s synthesis typically involves condensation reactions of substituted pyrazole precursors with carbonyl-containing reagents. For example, derivatives of pyrazole-3-carboxamide are often synthesized via reactions between α,β-unsaturated ketones and reagents like malononitrile or cyanothioacetamide . Its molecular weight is 182.227 g/mol (C₈H₁₄N₄O), with a compact structure that suggests moderate solubility in polar solvents .

Properties

IUPAC Name |

4-amino-1-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)11-12(5)2/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJPGTZETAVXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399711 | |

| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-78-4 | |

| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Patent-Based Cyclocondensation Method

A novel method disclosed in CN103044331A involves a two-step process starting from methyl propyl ketone and hydrazine hydrate. The reaction proceeds via cyclocondensation to form the pyrazole core, followed by carboxamide functionalization.

Step 1: Formation of 1-Methyl-3-Propyl-1H-Pyrazole-5-Carboxylic Acid

Methyl propyl ketone reacts with hydrazine hydrate in ethanol under reflux (78°C, 6 hours) to yield 1-methyl-3-propyl-1H-pyrazole. Subsequent oxidation with potassium permanganate in acidic medium introduces the carboxylic acid group at position 5. The intermediate is isolated via crystallization (yield: 72–78%).

Step 2: Amination and Carboxamide Formation

The carboxylic acid derivative undergoes amination using thionyl chloride to generate the acyl chloride, which is then treated with aqueous ammonia at 0–5°C. This step affords this compound with a purity >98% after recrystallization from ethanol.

Key Advantages:

Palladium-Catalyzed Cyclization Approach

An alternative route involves palladium-catalyzed cyclization of alkynes with hydrazines. While specific details are proprietary, analogous methods for pyrazole synthesis suggest the following mechanism:

-

Alkyne Activation: A terminal alkyne reacts with a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a ligand (e.g., PPh₃) to form a π-complex.

-

Cyclization: Hydrazine attacks the activated alkyne, inducing cyclization to form the pyrazole ring.

-

Functionalization: Subsequent reactions introduce the methyl, propyl, and carboxamide groups via alkylation and amidation.

Challenges:

-

Requires stringent control over reaction conditions (temperature, catalyst loading).

-

Potential for over-alkylation or isomerization necessitates careful optimization.

Reaction Optimization and Industrial Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol facilitates crystallization. For example, amidation in ethanol at 0–5°C minimizes side reactions, improving yield by 15% compared to room-temperature conditions.

Catalytic Systems

The patent method employs no catalysts, relying instead on stoichiometric reagents. However, pilot studies suggest that Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation by stabilizing reactive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Industry

4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably sildenafil (Viagra). Its role in the production of sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), leading to increased blood flow and improved erectile function .

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics.

- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their ability to reduce inflammation in various models.

Industrial Applications

The compound is utilized in the industrial synthesis of fine chemicals and other pharmaceuticals. Its unique structural properties make it a valuable building block in organic synthesis .

Case Study 1: Sildenafil Synthesis

A detailed examination of the synthesis pathway for sildenafil highlights the importance of this compound as a key intermediate. The compound undergoes several chemical transformations, including reduction and substitution reactions, to yield the final product .

Case Study 2: Antimicrobial Research

Research published in a peer-reviewed journal explored the antimicrobial efficacy of derivatives based on this compound against various pathogens. The study demonstrated significant inhibition rates, indicating potential for development into new therapeutic agents.

Mechanism of Action

as an intermediate in the synthesis of sildenafil, it contributes to the formation of the active pharmaceutical ingredient that inhibits phosphodiesterase type 5 (PDE5), leading to increased blood flow to specific areas of the body . The molecular targets and pathways involved in its derivatives’ effects are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The propyl group in this compound introduces moderate hydrophobicity, while electron-withdrawing groups (e.g., chlorine in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) enhance electrophilicity and reactivity .

- Biological Relevance : Compounds with aromatic substituents (e.g., phenyl or fluorophenyl groups) often exhibit stronger binding to biological targets, such as enzymes or receptors, compared to aliphatic chains .

Biological Activity

4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of this compound is with a molecular weight of approximately 171.23 g/mol. The structure includes a pyrazole ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes that are critical in metabolic pathways, particularly those involved in inflammation and cancer progression.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : Research indicated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Caspase activation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Animal Models : In studies using rodent models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects as well:

- Case Study : In a model of neurodegeneration, treatment with this compound improved cognitive function and reduced neuronal loss, attributed to its antioxidant properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound shows moderate bioavailability when administered orally.

- Distribution : It is distributed widely in tissues, with a notable concentration in the liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites that may contribute to its biological effects.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully evaluate its safety.

Q & A

Q. How can researchers optimize the synthesis of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide using factorial design?

Methodological Answer: A 2^k factorial design can systematically evaluate critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

Q. What standardized analytical methods are recommended for characterizing this compound?

Methodological Answer: AOAC SMPR 2014.011 guidelines recommend:

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase 0.1% TFA in H2O:ACN (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substituent positions (e.g., methyl at N1, propyl at C5).

- Mass Spectrometry : ESI+ mode for molecular ion [M+H]+ at m/z 307.2 (C17H22N4O3) .

Q. How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing:

- pH Range : 1.2 (simulated gastric fluid) to 7.4 (physiological buffer), incubated at 37°C.

- Thermal Stress : 40°C, 60°C, and 80°C for 30 days. Degradation products are monitored via HPLC-MS, with kinetic modeling (Arrhenius equation) predicting shelf-life. This aligns with CRDC subclass RDF2050108 for process control in chemical engineering .

Advanced Research Questions

Q. How can quantum chemical calculations predict the compound’s interactions with biological targets?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic Potential (ESP) : To identify nucleophilic/electrophilic regions.

- Docking Simulations : Autodock Vina evaluates binding affinity to PDE5 (phosphodiesterase 5) using PDB ID 1TBF. ICReDD’s reaction path search methods validate computational predictions against experimental IC50 values, ensuring mechanistic accuracy .

Q. How to resolve contradictions in reported pharmacological data (e.g., PDE5 inhibition vs. off-target effects)?

Methodological Answer: Cross-validation strategies include:

- Selective Assays : Compare activity against PDE5 (cGMP hydrolysis) vs. PDE6 (retinal isoform) using radiometric assays.

- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target binding partners.

- In Vivo Models : Zebrafish assays (OECD TG 236) assess cardiovascular vs. visual toxicity. Contested data are resolved via triangulation of orthogonal methods .

Q. What advanced techniques elucidate the reaction mechanism of amide bond formation during synthesis?

Methodological Answer: In Situ FTIR monitors intermediates (e.g., acyl azide formation). Isotopic Labeling : ¹⁵N-tracing confirms nucleophilic attack by the pyrazole amino group on the activated carbonyl. Computational Workflow :

- Transition state optimization (NEB method).

- Activation energy calculation (IRC analysis). This integrates CRDC subclass RDF2050112 (reaction fundamentals) with quantum mechanics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.